molecular formula C48H44N2O4P2 B8194890 N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B8194890
M. Wt: 774.8 g/mol
InChI Key: QKXOFTDADHUTCD-UHFFFAOYSA-N
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Description

(11bR)-NN-Diethyl-dinaphtho[21-d1’2’-f][132]dioxaphosphepin-4-amine: is a complex organic compound with a unique structure that includes a phosphorus atom within a dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (11bR)-NN-Diethyl-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine typically involves multiple steps, starting from readily available naphthalene derivatives. The key steps include:

    Formation of the dioxaphosphepin ring: This is achieved through a cyclization reaction involving phosphorus trichloride and a suitable diol.

    Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can also occur, especially at the naphthalene rings, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions at the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for various applications in biotechnology.

Medicine:

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (11bR)-NN-Diethyl-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphorus atom within the dioxaphosphepin ring can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the diethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    (11bR)-NN-Diethyl-dinaphtho[21-d1’2’-f][132]dioxaphosphepin-4-amine oxide: This oxidized form has different reactivity and applications.

    Naphthalene derivatives: Compounds such as naphthalene diols and naphthalene amines share structural similarities but differ in their chemical properties.

Uniqueness: The presence of the phosphorus atom within the dioxaphosphepin ring and the diethylamino group distinguishes (11bR)-NN-Diethyl-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine from other naphthalene derivatives. This unique structure imparts specific chemical reactivity and binding properties, making it valuable for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C24H22NO2P/c2*1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h2*5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXOFTDADHUTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54.CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44N2O4P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

774.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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